molecular formula C24H25N5O2 B3012469 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide CAS No. 941973-41-7

2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide

Cat. No.: B3012469
CAS No.: 941973-41-7
M. Wt: 415.497
InChI Key: LYDWIJSYFJFWRK-UHFFFAOYSA-N
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Description

2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, potentially influencing their function .

Cellular Effects

The effects of 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide on cells are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interaction with transporters or binding proteins .

Subcellular Localization

It is believed that specific targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Biological Activity

The compound 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide is a pyrazolo[3,4-d]pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O3C_{21}H_{25}N_{5}O_{3}, with a molecular weight of approximately 395.5 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is known for various biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this pyrazolo derivative exhibit significant antitumor properties. For instance, a related compound showed IC50 values against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
2-(1-(2,4-Dimethylphenyl)-...)MCF-7 (Breast)27.3
2-(1-(2,4-Dimethylphenyl)-...)HCT-116 (Colon)6.2

These results suggest that the pyrazolo[3,4-d]pyridazine scaffold may be effective in targeting specific cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanism of action includes the inhibition of key enzymes involved in cancer cell proliferation. Compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cellular proliferation . This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells.

Antimicrobial Activity

In addition to antitumor effects, the compound may possess antimicrobial properties. A study on related benzamide derivatives indicated significant antibacterial activity against various pathogens. The structure-activity relationship (SAR) analysis revealed that modifications in the aryl groups could enhance antibacterial efficacy .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazolo derivatives:

  • Anticancer Activity : A series of pyrazolo compounds were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The most promising candidates demonstrated potent activity against MCF-7 and HCT-116 cells with IC50 values ranging from 6.2 to 43.4 µM .
  • Antibacterial Screening : In vitro studies showed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
  • Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies indicated favorable absorption and metabolic profiles for compounds related to this derivative, although detailed toxicity assessments are needed to evaluate safety for clinical use .

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-16-9-10-21(17(2)13-16)29-23-20(14-26-29)18(3)27-28(24(23)31)15-22(30)25-12-11-19-7-5-4-6-8-19/h4-10,13-14H,11-12,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDWIJSYFJFWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCCC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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